1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(11(13)14)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7H,4,6,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAFAFBEKXKBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26516-28-9 | |
| Record name | 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
- Benzylic Oxidation : KMnO₄ abstracts a hydrogen atom from the benzylic methyl group, forming a radical intermediate.
- Hydroxylation : Sequential oxidation steps convert the methyl group to a carboxyl group via a ketone intermediate.
- Acid Workup : Protonation yields the final carboxylic acid.
Experimental Conditions
| Reagent System | Temperature | Solvent | Yield |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 80–100°C | H₂O | ~60% |
| KMnO₄, NaOH | 70°C | H₂O/EtOH | ~55% |
This method is limited by competing ring-opening reactions and over-oxidation byproducts. The steric hindrance at the bridgehead position further complicates the reaction kinetics.
Lithiation-Carboxylation of Tetrahydronaphthalene Intermediates
Lithiation strategies enable precise functionalization at the bridgehead position. A model approach involves generating a lithio intermediate at the 1-position of tetrahydronaphthalene, followed by carboxylation with CO₂.
Procedure
- Lithiation : Treatment of 1-bromo-1-methyltetralin with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a stabilized carbanion.
- Carboxylation : Quenching the intermediate with dry CO₂ gas forms the carboxylic acid.
- Workup : Acidic hydrolysis removes protecting groups (if present).
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a protease inhibitor, it binds to the active site of protease enzymes, preventing them from catalyzing the hydrolysis of peptide bonds . This inhibition can disrupt various biological processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methyl (MTCA) and phenyl groups enhance crystallinity and yield compared to unsubstituted analogs (Compound 3) . Trichloromethyl derivatives exhibit lower yields due to steric and electronic hindrance .
- Stereoisomerism : MTCA’s (1S,3S) and (1R,3S) isomers are distinguishable via NMR coupling constants (e.g., J = 7.8 Hz for CH3 in 1S,3S) .
Key Observations :
- Antioxidant Capacity: MTCA and 6-hydroxy-1-methyl-THC exhibit higher antioxidant activity than non-hydroxylated analogs due to enhanced radical scavenging .
- Neuroactivity: Unlike MTCA, 1-methyl-THC and 6-methoxy-THC interact with benzodiazepine and monoamine oxidase (MAO) receptors, suggesting divergent neuropharmacological roles .
Analytical and Industrial Relevance
Key Observations :
- Sensitivity : Capillary electrophoresis offers lower detection limits (5.0 µg/mL) for MTCA compared to HPLC, which prioritizes precision in industrial settings .
- Industrial Use : MTCA is a high-value intermediate in peptide synthesis, priced at €1,174.00/g, reflecting its demand in pharmaceuticals .
Biological Activity
1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (C12H14O2) is an organic compound derived from naphthalene, notable for its unique chemical structure that includes a tetrahydronaphthalene core with a methyl group and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
- Molecular Formula : C12H14O2
- Molecular Weight : 190.24 g/mol
- CAS Number : 26516-28-9
Synthesis
The synthesis of this compound typically involves hydrogenation of 1-methyl-1,2,3,4-tetrahydronaphthalene followed by oxidation to introduce the carboxylic acid group. This process can be catalyzed by nickel under high pressure and temperature conditions .
The biological activity of this compound primarily stems from its role as a protease inhibitor . It interacts with the active sites of protease enzymes, inhibiting their ability to catalyze peptide bond hydrolysis. This mechanism is crucial in therapeutic applications where protease activity must be controlled.
Antiviral and Cytotoxic Properties
Recent studies indicate that derivatives of this compound exhibit significant cytotoxic and antiviral activities. For instance, compounds synthesized from this acid have shown promise as effective ligands for human histamine H1 receptors, which are implicated in neurodegenerative and neuropsychiatric disorders .
Study on Antiviral Activity
A study published in Nature Communications demonstrated the synthesis of complex ketones from this compound that possess antiviral properties. The research highlighted its application in developing antiviral agents against diseases caused by viral infections .
Cytotoxicity Assessment
In another investigation focusing on cytotoxic effects, derivatives of this compound were tested against various cancer cell lines. The results indicated a dose-dependent cytotoxic effect, suggesting potential for development into anticancer therapies .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
